molecular formula C15H23ClN2O2 B6298652 Benzyl (4-methylazepan-4-yl)carbamate HCl CAS No. 2225878-72-6

Benzyl (4-methylazepan-4-yl)carbamate HCl

Cat. No.: B6298652
CAS No.: 2225878-72-6
M. Wt: 298.81 g/mol
InChI Key: JWCSYPKZEQJNCZ-UHFFFAOYSA-N
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Description

It is primarily recognized for its anti-tuberculosis properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 4-methylazepane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-methylazepan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride, which can be used in further chemical synthesis and research .

Scientific Research Applications

Benzyl (4-methylazepan-4-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and its role in various biological pathways.

    Medicine: Investigated for its anti-tuberculosis properties and potential therapeutic applications.

    Industry: Used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl (4-methylazepan-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride
  • Benzyl (4-methylazepan-4-yl)carbamate

Uniqueness

Benzyl (4-methylazepan-4-yl)carbamate hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its anti-tuberculosis activity sets it apart from other similar compounds, making it a valuable compound in medical research.

Properties

IUPAC Name

benzyl N-(4-methylazepan-4-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(8-5-10-16-11-9-15)17-14(18)19-12-13-6-3-2-4-7-13;/h2-4,6-7,16H,5,8-12H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSYPKZEQJNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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